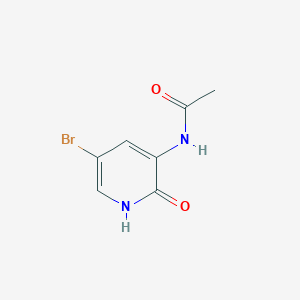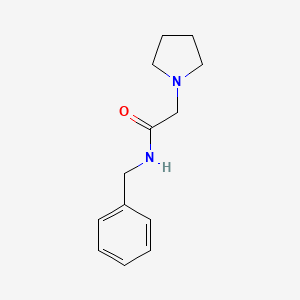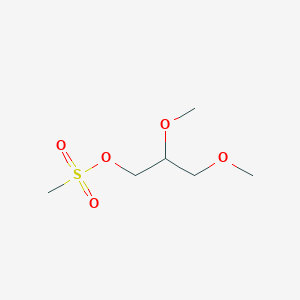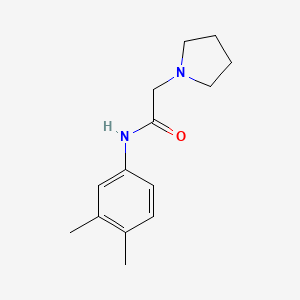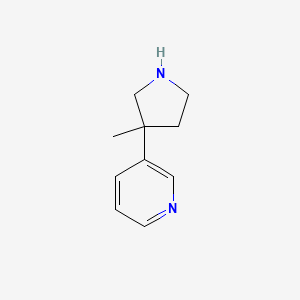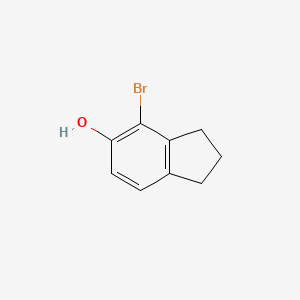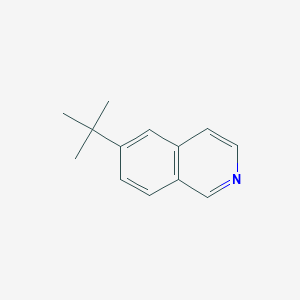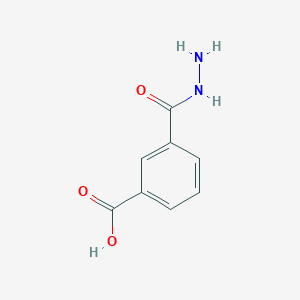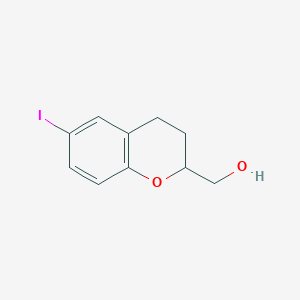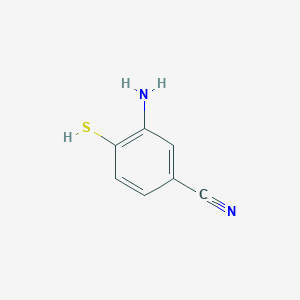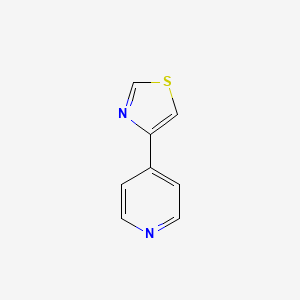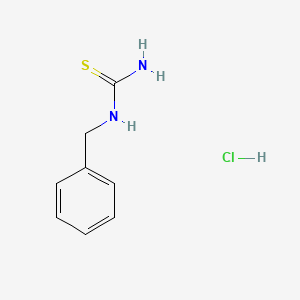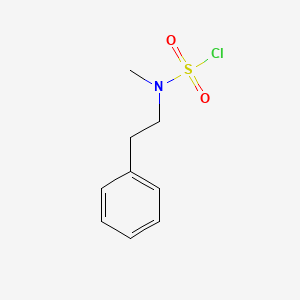
Methylphenylethylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphenylethylsulfamoyl chloride is an organosulfur compound characterized by the presence of a sulfonamide group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylphenylethylsulfamoyl chloride can be synthesized through the reaction of methylphenylethylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHSO}_2\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the pure product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: This compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Applications De Recherche Scientifique
Methylphenylethylsulfamoyl chloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of polymers and other materials requiring sulfonamide functionalities.
Mécanisme D'action
The mechanism by which methylphenylethylsulfamoyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the chemical properties of the target, leading to changes in its reactivity and function. The sulfonamide group is particularly reactive towards amines and alcohols, making it a valuable tool in chemical synthesis.
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: Another sulfonamide compound used in similar substitution reactions.
Tosyl Chloride:
Benzenesulfonyl Chloride: Used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness: Methylphenylethylsulfamoyl chloride is unique due to its specific structure, which combines a phenyl ring with a sulfonamide group. This combination provides distinct reactivity patterns compared to other sulfonamide compounds, making it particularly useful in specialized synthetic applications.
Propriétés
IUPAC Name |
N-methyl-N-(2-phenylethyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(14(10,12)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCAMBXOCUKHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
